molecular formula C15H15NO B15166749 9-(2-Methoxyethyl)carbazole CAS No. 197297-40-8

9-(2-Methoxyethyl)carbazole

Cat. No.: B15166749
CAS No.: 197297-40-8
M. Wt: 225.28 g/mol
InChI Key: XDLNLNRDXSZVPH-UHFFFAOYSA-N
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Description

9-(2-Methoxyethyl)carbazole: is an organic compound belonging to the carbazole family. Carbazole derivatives are known for their versatile applications in various fields due to their unique structural and electronic properties. The compound this compound is characterized by the presence of a methoxyethyl group attached to the nitrogen atom of the carbazole ring. This modification imparts specific chemical and physical properties to the compound, making it useful in different scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Methoxyethyl)carbazole typically involves the reaction of carbazole with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

Carbazole+2-Methoxyethyl ChlorideThis compound\text{Carbazole} + \text{2-Methoxyethyl Chloride} \rightarrow \text{this compound} Carbazole+2-Methoxyethyl Chloride→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 9-(2-Methoxyethyl)carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbazole quinones.

    Reduction: Reduction reactions can convert it into dihydrocarbazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted carbazole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed under controlled conditions.

Major Products:

    Oxidation: Carbazole quinones.

    Reduction: Dihydrocarbazole derivatives.

    Substitution: Various substituted carbazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 9-(2-Methoxyethyl)carbazole is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of novel materials with specific electronic properties.

Biology: In biological research, carbazole derivatives are studied for their potential as therapeutic agents. They exhibit various biological activities, including anticancer, antiviral, and antimicrobial properties.

Medicine: The compound is investigated for its potential use in drug development. Carbazole derivatives have shown promise in treating diseases such as cancer and neurodegenerative disorders.

Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices due to its excellent charge transport properties.

Mechanism of Action

The mechanism of action of 9-(2-Methoxyethyl)carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to DNA and proteins, affecting their function. The compound’s electronic properties allow it to participate in redox reactions, influencing cellular processes such as apoptosis and cell proliferation.

Comparison with Similar Compounds

    9-Ethylcarbazole: Similar structure but with an ethyl group instead of a methoxyethyl group.

    9-Methylcarbazole: Contains a methyl group instead of a methoxyethyl group.

    9-Phenylcarbazole: Features a phenyl group attached to the nitrogen atom.

Uniqueness: 9-(2-Methoxyethyl)carbazole is unique due to the presence of the methoxyethyl group, which imparts specific solubility and electronic properties. This makes it particularly useful in applications requiring precise control over electronic characteristics, such as in OLEDs and photovoltaic cells.

Properties

CAS No.

197297-40-8

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

9-(2-methoxyethyl)carbazole

InChI

InChI=1S/C15H15NO/c1-17-11-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9H,10-11H2,1H3

InChI Key

XDLNLNRDXSZVPH-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

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